molecular formula C8H6BrNS B6234144 3-Bromobenzo[B]thiophen-5-amine CAS No. 98434-36-7

3-Bromobenzo[B]thiophen-5-amine

Cat. No.: B6234144
CAS No.: 98434-36-7
M. Wt: 228.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzo[B]thiophen-5-amine is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.1. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-benzothiophen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSNWCQSOIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Benzo B Thiophene Scaffolds in Synthetic Organic Chemistry

The benzo[b]thiophene core is a privileged scaffold in synthetic organic chemistry, primarily due to its widespread presence in biologically active compounds and functional organic materials. tandfonline.comnih.gov This fused heterocyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, provides a rigid and planar framework that can be readily functionalized at various positions. The sulfur atom in the thiophene ring imparts unique electronic properties, influencing the molecule's reactivity and its ability to interact with biological targets. tandfonline.com

The versatility of the benzo[b]thiophene scaffold is evident in its incorporation into a diverse array of pharmaceuticals. Notable examples include the selective estrogen receptor modulator Raloxifene, used for the treatment of osteoporosis, and the anti-asthmatic drug Zileuton. manipal.edu The scaffold's ability to serve as a bioisostere for other aromatic systems, such as naphthalene (B1677914) or indole, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com Beyond medicinal applications, benzo[b]thiophene derivatives are also investigated for their utility in organic electronics, finding applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their excellent charge transport properties. manipal.edu

Unique Chemical Features of 3 Bromobenzo B Thiophen 5 Amine: Bromine and Amine Functionalization

The chemical persona of 3-Bromobenzo[b]thiophen-5-amine is defined by the strategic placement of its bromine and amine functional groups on the benzo[b]thiophene framework. This specific arrangement of an electron-withdrawing halogen and an electron-donating amino group on the heterocyclic and benzenoid rings, respectively, creates a molecule with distinct reactive sites and potential for diverse chemical transformations.

The bromine atom at the 3-position of the thiophene (B33073) ring is a key functional handle. This position is known to be susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. tandfonline.com This reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of a library of derivatives with tailored properties. The carbon-bromine bond can also participate in metal-halogen exchange reactions, providing a pathway to organometallic intermediates that can be further elaborated.

Conversely, the amino group at the 5-position on the benzene (B151609) ring is a nucleophilic center and a directing group for electrophilic aromatic substitution. Its presence can influence the electronic properties of the entire ring system. The amine can be acylated, alkylated, or diazotized to introduce further chemical diversity. The interplay between the bromo and amino groups can lead to complex and regioselective reactions, making this compound a valuable intermediate for the synthesis of more complex heterocyclic systems.

Overview of Research Landscape Pertaining to Substituted Benzo B Thiophenes

The research landscape for substituted benzo[b]thiophenes is vast and dynamic, driven by the quest for new therapeutic agents and advanced materials. A significant portion of this research focuses on the synthesis and biological evaluation of derivatives with various substitution patterns.

Recent studies have highlighted the potential of aminobenzo[b]thiophenes as antimitotic agents that inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.gov Halogenated benzo[b]thiophenes have also been extensively investigated for their antimicrobial properties, with studies demonstrating their efficacy against a range of bacteria and fungi. nih.gov The position and nature of the halogen and other substituents have been shown to be critical for biological activity. For instance, 3-halobenzo[b]thiophenes have been identified as a promising class of antibacterial and antifungal agents. nih.gov

Synthetic methodologies for accessing substituted benzo[b]thiophenes are also a major area of research. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and novel cyclization strategies, have greatly expanded the accessible chemical space of these compounds. tandfonline.com The development of efficient and regioselective synthetic routes is crucial for the systematic exploration of structure-activity relationships and the optimization of desired properties.

Contextualizing 3 Bromobenzo B Thiophen 5 Amine Within Heterocyclic Compound Research

Direct Synthesis Strategies for this compound

Direct synthesis strategies involve the sequential functionalization of a pre-existing benzo[b]thiophene ring system. This typically involves electrophilic substitution or transition metal-catalyzed reactions to introduce the desired bromo and amino moieties at specific positions.

A primary route to this compound involves a multi-step sequence starting with the benzo[b]thiophene core. The first key step is the regioselective bromination at the C3 position.

The preparation of 3-bromobenzo[b]thiophene can be achieved by treating 1-benzothiophene with bromine in a solvent like carbon tetrachloride. The reaction proceeds over several hours at room temperature to yield the desired 3-bromo intermediate prepchem.com. Following the acquisition of a brominated intermediate, the amino group is introduced. A common strategy involves nitration followed by reduction, though direct amination methods are also prevalent. For instance, benzo[b]thiophen-5-amine (B1267150) can be synthesized from a corresponding bromo-precursor via a copper-catalyzed Ullmann-type reaction, where the bromo-compound is heated with an amine source in the presence of a copper(I) oxide catalyst to yield the aminated product nih.gov. A plausible stepwise route to the title compound would involve the bromination of benzo[b]thiophene to 3-bromobenzo[b]thiophene, subsequent nitration at the 5-position, and finally, reduction of the nitro group to the target 5-amine.

In some cases, rearrangement can occur. The reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in DMF has been shown to produce not only the expected 3-amino-2-nitrobenzo[b]thiophenes but also isomeric 2-amino-3-nitrobenzo[b]thiophenes through a novel aromatic nucleophilic substitution with rearrangement researchgate.netrsc.org.

The introduction of an amino group onto a brominated benzo[b]thiophene is a critical transformation that has been explored under various reaction conditions, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides and amines libretexts.orgwikipedia.org.

This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand and a base researchgate.netresearchgate.net. The choice of ligand is crucial for reaction efficiency and scope. Sterically hindered biaryl phosphine ligands (e.g., XPhos, t-Bu₂BP-phos) and bidentate phosphine ligands (e.g., BINAP, Xantphos) have proven effective wikipedia.orgresearchgate.netelectronicsandbooks.com. The selection of the base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical and depends on the substrate's functional group tolerance libretexts.orgresearchgate.netelectronicsandbooks.com. These reactions are generally performed under an inert atmosphere in solvents like toluene (B28343) or dioxane at elevated temperatures researchgate.netelectronicsandbooks.com. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of amines with brominated heterocycles, providing a direct route to compounds analogous to this compound nih.gov.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Substrate ScopeReference(s)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane120Bromobenzenes with electron-withdrawing groups coupling with aminobenzo[b]thiophenes. electronicsandbooks.com
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100General amination of aryl halides. researchgate.net
Pd₂(dba)₃ / t-Bu₂BP-phosNaOtBuToluene100Amination of 5-bromo-1-methylindole. researchgate.net
Pd(OAc)₂ / TrixiePhost-BuOLiTolueneN/ACoupling of bromobenzene (B47551) with secondary amines. nih.gov

Annulation and Cyclization Approaches to Benzo[b]thiophene Systems

Annulation and cyclization strategies build the benzo[b]thiophene ring system from acyclic or monocyclic precursors. These methods offer an alternative approach, often allowing for the incorporation of desired substituents during the ring-forming process itself.

Electrophilic cyclization is a prominent method for constructing the benzo[b]thiophene core, particularly for introducing a halogen at the 3-position. A common strategy involves the Sonogashira coupling of a terminal alkyne with an ortho-iodothioanisole to create a 2-alkynylthioanisole intermediate. This intermediate then undergoes electrophilic cyclization upon treatment with an electrophile nih.gov.

Various halogenating agents can be used as the electrophile, including iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and N-bromosuccinimide (NBS), to yield the corresponding 3-iodo- or 3-bromobenzo[b]thiophenes nih.govnih.gov. These reactions are valued for their simplicity and mild conditions nih.govnih.gov. An environmentally benign version of this methodology uses sodium halides with copper(II) sulfate (B86663) in ethanol (B145695) to generate the 3-halo-substituted products in high yields nih.gov. Furthermore, sulfur electrophiles, such as a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, can be used to cyclize o-alkynyl thioanisoles, introducing a thiomethyl group at the 3-position nih.govorganic-chemistry.orgacs.org.

Starting MaterialElectrophileProductReference(s)
2-AlkynylthioanisoleI₂, ICl, Br₂, NBS3-Iodo- or 3-Bromobenzo[b]thiophene nih.govnih.gov
2-AlkynylthioanisoleSodium Halide / CuSO₄3-Halobenzo[b]thiophene nih.gov
o-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)benzo[b]thiophene nih.govorganic-chemistry.org
o-Thioanisole-substituted ynamideI₂, NBS, NCS3-Halogenated 2-amidobenzothiophene organic-chemistry.org

One-pot syntheses provide an efficient pathway to complex molecules by combining multiple reaction steps without isolating intermediates. A notable one-pot method for synthesizing substituted 2-aminobenzo[b]thiophenes utilizes a modified Willgerodt-Kindler reaction acs.orgacs.org.

In this approach, a starting material such as 1-(2-chloro-5-nitrophenyl)ethanone is reacted with an amine and elemental sulfur in a solvent like DMF acs.orgacs.org. The reaction proceeds under mild conditions to form the 2-aminobenzo[b]thiophene product. The presence of a nitro group para to the chlorine atom is crucial for promoting the reaction acs.orgacs.org. This three-component synthesis is highly efficient, though it has been observed that primary amines generally give better yields than secondary amines acs.orgacs.org. This method highlights a powerful strategy for constructing the aminobenzo[b]thiophene skeleton in a single, convergent step researchgate.net.

Base-mediated cyclization represents another important class of reactions for forming the benzo[b]thiophene ring. A well-established method involves the reaction of 2-halobenzonitriles with thioglycolate esters in the presence of a base .

This reaction, often accelerated by microwave irradiation, involves the cyclocondensation of the starting materials to form a 3-aminobenzo[b]thiophene-2-carboxylate ester. A base such as triethylamine (B128534) is used in a polar aprotic solvent like DMSO. The process is rapid and high-yielding, offering a significant advantage over traditional heating methods. This technique avoids the need for metal catalysts for the ring-forming step and is amenable to creating a library of substituted benzo[b]thiophenes by varying the substitution on the initial benzonitrile (B105546) .

Green Chemistry Principles in the Synthesis of Benzo[b]thiophenes

The application of green chemistry principles to the synthesis of benzo[b]thiophenes aims to reduce the environmental impact by focusing on aspects such as solvent choice and the use of catalysts.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in green synthesis. Ideally, solvents should be non-toxic, renewable, and have a low environmental impact. In the synthesis of halogenated benzo[b]thiophenes, ethanol has been successfully employed as an environmentally benign solvent. nih.govresearchgate.net A methodology utilizing sodium halides as the halogen source in ethanol provides a greener alternative to harsher solvents and reagents. nih.gov This approach not only simplifies the reaction conditions but also facilitates easier product isolation. nih.govresearchgate.net The optimization of the reaction medium can also involve solvent-free conditions, which have been reported for certain iodine-catalyzed cascade reactions in the synthesis of benzo[b]thiophene derivatives. organic-chemistry.org General principles for green solvent selection prioritize water, supercritical fluids, and bio-derived solvents to minimize volatile organic compounds (VOCs) and associated hazards. acsgcipr.org

Catalyst-Free or Reduced-Catalyst Protocols

Reducing or eliminating the need for catalysts, particularly those based on heavy metals, is a cornerstone of green chemistry. Several strategies have been developed for the synthesis of benzo[b]thiophenes with minimal or no catalyst.

One notable approach involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate. nih.gov While this method is not entirely catalyst-free, it utilizes a more environmentally friendly and less toxic metal salt compared to many precious metal catalysts. nih.govresearchgate.net This reaction proceeds efficiently in ethanol, yielding 3-halo substituted benzo[b]thiophenes in high yields. nih.govresearchgate.net

Truly catalyst-free methods have also been reported. For instance, a highly efficient synthesis of 2-substituted benzo[b]thiophenes has been achieved from readily available o-halovinylbenzenes and potassium sulfide (B99878) in the absence of a transition-metal catalyst. organic-chemistry.org Additionally, solvent-free and catalyst-free reactions under thermal conditions have been developed for the synthesis of other heterocyclic systems, demonstrating the potential for broader application. mdpi.com A transition-metal-free one-pot synthesis for benzofuran- and benzo[b]thiophen-amines has also been developed, proceeding through a Smiles rearrangement at room temperature. mdpi.com

Advanced Synthetic Techniques

Modern synthetic techniques offer significant advantages in terms of efficiency, reaction time, and yield. Microwave-assisted synthesis and, where applicable, photochemical and electrochemical routes are at the forefront of these advancements.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times and improve yields. sigmaaldrich.comrsc.orgstrath.ac.uk A key application of this technology is the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are precursors to a range of biologically active molecules. sigmaaldrich.comrsc.org

The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine in DMSO is significantly accelerated by microwave heating. sigmaaldrich.comstrath.ac.uk This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58-96%) and in a fraction of the time required by conventional heating methods. sigmaaldrich.comstrath.ac.uk For example, the synthesis of methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate from 5-bromo-2-fluorobenzonitrile (B68940) can be achieved in just 11 minutes with a 96% yield under microwave irradiation at 130 °C. sigmaaldrich.com This rapid and efficient annulation-based method avoids the need for metal-catalyzed processes to construct the core heterocyclic structure. nih.gov

EntrySubstrate (2-halobenzonitrile)R GroupHalogen (X)Time (min)Product Yield (%)
15-Br-2-fluorobenzonitrile5-BrF1196
25-NO2-2-fluorobenzonitrile5-NO2F1194
35-Cl-2-fluorobenzonitrile5-ClF1192
44-CF3-2-fluorobenzonitrile4-CF3F1880
52-fluorobenzonitrileHF1565

Data adapted from Bagley et al., 2015. sigmaaldrich.com

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods represent cutting-edge, green synthetic strategies that utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for stoichiometric reagents.

While specific photochemical or electrochemical routes for the direct synthesis of this compound are not extensively documented, the principles have been applied to the synthesis of related heterocyclic structures. For instance, photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been used to produce substituted benzo[b]thiophenes. organic-chemistry.org The development of photochemical methods for generating aminocyclopentanes from cyclopropylimines showcases the potential of light-induced reactions for forming C-N bonds and complex cyclic systems. nih.gov

Electrochemical synthesis offers a powerful alternative to traditional methods that often require harsh oxidants or reductants. rsc.org An electrochemical approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. nih.gov This method proceeds at room temperature in an undivided cell and avoids the use of metal catalysts or chemical oxidants. nih.gov Furthermore, electrochemical methods have been successfully employed for the intramolecular dehydrogenative C-S bond formation to create benzothiazoles, demonstrating the utility of this technique for constructing sulfur-containing heterocycles. rsc.org The electrochemical synthesis of p-aminophenol from nitrobenzene (B124822) highlights the potential for green, solvent-free synthesis of amino-substituted aromatics. google.com

Electrophilic and Nucleophilic Substitution Reactions

The direct nucleophilic displacement of a bromine atom from an aromatic ring, such as the thiophene (B33073) ring in this compound, is generally a challenging transformation. Aryl halides are typically unreactive toward nucleophiles under standard conditions due to the high energy associated with the formation of a transient, unstable carbanion.

However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. For instance, studies on related compounds like 3-bromo-2-nitrobenzo[b]thiophene have shown that the presence of a strongly deactivating nitro group facilitates the displacement of the bromine by various amines. rsc.orgresearchgate.net In these cases, the nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.

In the case of this compound, the benzene (B151609) ring contains a strongly electron-donating amino group (-NH2). This group increases the electron density of the benzo[b]thiophene core, making the C-Br bond at the 3-position even less susceptible to attack by nucleophiles. Therefore, direct nucleophilic displacement of the bromine atom is not a favored reaction pathway. Alternative strategies, such as metal-catalyzed cross-coupling reactions, are typically employed to achieve functionalization at this position.

Electrophilic aromatic substitution describes reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. msu.edu The reactivity and regioselectivity of this process on this compound are governed by the combined directing effects of the bromine atom, the amino group, and the inherent reactivity of the benzo[b]thiophene ring system.

Amino Group Effect : The -NH2 group at the 5-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amine are C-4 and C-6. The position para is C-7, but this position is part of the thiophene ring fusion.

Bromo Group Effect : The bromine atom at the 3-position is a deactivating group due to its inductive effect but is also an ortho-, para-director due to resonance.

Benzo[b]thiophene Core : The benzene part of the ring system is generally where electrophilic substitution occurs. Studies on related 2,3-dibromobenzo[b]thiophenes show that nitration and bromination primarily occur at the 6- and 4-positions. rsc.org

Considering these factors, electrophilic attack is most likely to occur on the benzene ring. The strong activating and directing effect of the amino group will dominate. Therefore, incoming electrophiles are predicted to substitute primarily at the C-4 and C-6 positions, which are ortho to the powerful amino director.

Predicted Position of Electrophilic Attack Reasoning
C-4Ortho to the strongly activating -NH2 group.
C-6Ortho to the strongly activating -NH2 group.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are synthetically valuable for elaborating the core structure of this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used to form C-C bonds. nih.govlibretexts.org This reaction is highly effective for aryl bromides and is known for its mild conditions and tolerance of a wide range of functional groups, including unprotected anilines. nih.govlibretexts.org

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C-3 position. nih.gov The unprotected amine at the C-5 position is generally well-tolerated. nih.gov An efficient synthesis of 3,3'-bis-arylated BINOL derivatives from 3,3'-dibromo-BINOL highlights the utility of this reaction on complex brominated aromatics. nih.gov

Component Typical Reagents and Conditions Reference
Aryl Halide This compound
Boron Reagent Arylboronic acids, alkylboronic esters (e.g., pinacol (B44631) esters) nih.gov
Palladium Catalyst Pd(OAc)2, Pd(PPh3)4, or pre-catalysts with specific ligands nih.govnih.gov
Ligand Phosphine ligands (e.g., SPhos, XPhos, BI-DIME) nih.govnih.gov
Base K2CO3, K3PO4, Cs2CO3 nih.gov
Solvent Dioxane, Toluene, THF, often with water nih.govlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. wikipedia.org For this compound, this reaction would involve coupling the C-3 position with a primary or secondary amine, effectively replacing the bromine atom with a new amino substituent. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high efficiency and is tailored to the specific amine and aryl halide partners. libretexts.orgnih.gov

Component Typical Reagents Purpose Reference
Palladium Pre-catalyst Pd2(dba)3, Pd(OAc)2Source of catalytic Pd(0) libretexts.org
Phosphine Ligand XPhos, SPhos, tBuXPhos, BINAP, DPEPhosStabilizes palladium, facilitates catalytic cycle wikipedia.orglibretexts.orgnih.gov
Base NaOt-Bu, LiHMDS, Cs2CO3, K3PO4Deprotonates the amine in the catalytic cycle libretexts.org
Solvent Toluene, Dioxane, THFReaction medium libretexts.orgnih.gov

The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. nih.gov A key advantage of the Negishi reaction is the high reactivity of organozinc nucleophiles, which often allows for milder reaction conditions compared to other coupling methods. rsc.org

This methodology is well-suited for functionalizing this compound. The reaction is compatible with a wide array of organozinc reagents (alkyl, aryl, alkenyl) and demonstrates excellent tolerance for sensitive functional groups, including unprotected amines (-NH2). nih.gov Recent advancements have led to highly active palladium catalysts that can achieve efficient coupling of bromoarenes at very low catalyst loadings. nih.gov This makes the Negishi coupling a powerful and versatile tool for introducing diverse carbon-based substituents at the C-3 position of the benzo[b]thiophene scaffold.

Component Typical Reagents Role in Reaction Reference
Organohalide This compoundElectrophilic partner
Organometallic Reagent R-Zn-X (Alkyl-, Aryl-, or Alkenylzinc halide)Nucleophilic partner nih.govnih.gov
Catalyst PdCl2(dppf), Pd(PPh3)4, Acenaphthoimidazolylidene palladium complexesCatalyzes the C-C bond formation nih.govnih.gov
Solvent THF, Toluene, DMFReaction medium nih.govrsc.org

Heck-Type Coupling Pathways

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org In the context of this compound, the bromine atom at the 3-position serves as the halide component. This allows for the introduction of various alkenyl groups at this position.

Recent research has demonstrated the feasibility of Heck-type coupling reactions with benzo[b]thiophene derivatives. For instance, palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes has been developed as a strategy for functionalizing the benzo[b]thiophene core. rsc.org While this specific example involves a chloro and carboxylic acid derivative, the underlying principle of palladium-catalyzed coupling at the 3-position is relevant. The reaction typically proceeds via an oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The amino group at the 5-position can influence the reactivity of the C-Br bond and may require protection depending on the specific reaction conditions.

Other Palladium-Catalyzed Transformations

Beyond Heck-type couplings, the bromine atom at the 3-position of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions. These transformations are pivotal for constructing more complex molecular architectures.

One prominent example is the Suzuki coupling, which pairs the aryl bromide with an organoboron reagent. This reaction has been successfully applied to 3-bromo-benzo[b]thiophene-2-carboxaldehyde derivatives, coupling them with o-formyl-phenylboronic acid to form dialdehydes that can be further cyclized. znaturforsch.comresearchgate.net This demonstrates the utility of palladium catalysis in creating new C-C bonds at the 3-position of the benzo[b]thiophene ring.

Furthermore, Buchwald-Hartwig amination is another powerful palladium-catalyzed method that can be employed. While typically used to form C-N bonds, in the context of a related system, 6-bromo-3-cyanobenzo[b]thiophene, it was used to introduce various amines, including aniline (B41778) and morpholine, at the 6-position. researchgate.net This suggests that the bromo group of this compound could potentially undergo similar transformations, although the electronic effects of the amino group at the 5-position would need to be considered.

Recent advancements have also explored palladium-catalyzed couplings of 3-bromobenzothiophenes with N-tosylhydrazones, leading to the synthesis of 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives. nih.gov This highlights the versatility of palladium catalysis in forging intricate carbon-carbon bonds.

Functional Group Interconversions of the Amine Moiety

The amine group at the 5-position of this compound is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of diverse derivatives.

The primary amine of this compound can readily undergo acylation, alkylation, and arylation reactions.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, offers a more controlled method for mono-alkylation.

Arylation: The arylation of the amine group can be accomplished through nucleophilic aromatic substitution or, more commonly, via transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. In a related study, methyl 3-aminobenzo[b]thiophene-2-carboxylates were successfully coupled with various bromobenzenes bearing electron-withdrawing groups using a palladium catalyst and a Xantphos ligand. electronicsandbooks.com

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the C=N double bond in the Schiff base provides a versatile intermediate for further synthetic transformations. These imines can be reduced to secondary amines or reacted with various nucleophiles. The synthesis of Schiff bases from various aminothiophene derivatives has been reported as a method to generate compounds with potential biological activity. nih.gov

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures.

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer-type reactions. For instance, treatment of a 3-aminobenzo[b]thiophene derivative with tert-butyl nitrite and copper(II) bromide has been used to introduce a bromine atom, replacing the amino group. Although this example describes the replacement of a different amino group on the same core, the principle applies. Diazonium salts can be converted to a wide range of functional groups, including:

Halides (using CuCl, CuBr, or KI)

Nitriles (using CuCN)

Hydroxyl groups (by heating in water)

Hydrogen (by reduction with hypophosphorous acid)

These transformations provide a powerful synthetic route to further functionalize the 5-position of the benzo[b]thiophene ring system.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound can involve both the thiophene ring and the amine substituent.

The benzothiophene (B83047) core is generally stable to mild oxidizing and reducing agents. However, under more vigorous conditions, the sulfur atom can be oxidized. For example, the aldehyde group of 5-bromobenzo[b]thiophene-3-carbaldehyde (B109403) can be oxidized to a carboxylic acid using potassium permanganate (B83412) or chromium trioxide. Conversely, the aldehyde can be reduced to a primary alcohol using sodium borohydride (B1222165) or lithium aluminum hydride. While these examples are for a different derivative, they illustrate the general reactivity of the benzothiophene system.

The amine group can also participate in redox reactions. Primary amines can be oxidized, though this can often lead to a mixture of products. More controlled oxidation can be achieved if the amine is first converted to a different functional group. The reduction of nitro groups to amines is a common transformation in the synthesis of related compounds, suggesting that the reverse reaction (oxidation of the amine to a nitro group) might be possible under specific conditions, although it is often challenging to achieve selectively.

Oxidation of the Thiophene Sulfur Atom (e.g., to sulfoxide (B87167) or sulfone)

The sulfur atom in the benzo[b]thiophene core is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The electron-donating nature of the amino group at the 5-position is expected to increase the electron density at the sulfur atom, potentially facilitating oxidation. However, the presence of the electron-withdrawing bromine atom at the 3-position can have a deactivating effect.

Common oxidizing agents for converting thiophenes and their derivatives to sulfoxides and sulfones include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other strong oxidants. researchgate.netmdpi.commasterorganicchemistry.com For instance, a facile method for the oxidation of electron-poor benzo[b]thiophenes to their corresponding sulfones utilizes an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net This method has proven effective for benzo[b]thiophenes bearing electron-withdrawing groups. researchgate.net

The oxidation can proceed in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone. Careful control of reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature, would be crucial to selectively obtain the sulfoxide. The use of one equivalent of an oxidizing agent like m-CPBA at low temperatures typically favors the formation of the sulfoxide, whereas an excess of the oxidant and/or higher temperatures will generally lead to the sulfone. researchgate.net

The resulting 3-bromobenzo[b]thiophene-5-amine 1,1-dioxide is a valuable synthetic intermediate. nih.govncats.io The sulfone group significantly alters the electronic properties of the molecule, making the thiophene ring more electron-deficient and activating it towards different types of reactions.

Table 1: Potential Oxidation Reactions of this compound

Starting MaterialReagent(s)Product(s)Notes
This compound1. m-CPBA (1 equiv)This compound S-oxideSelective oxidation to the sulfoxide is expected with controlled stoichiometry.
This compound2. m-CPBA (>2 equiv)This compound S,S-dioxideFurther oxidation to the sulfone is likely with excess oxidant.
This compound3. H₂O₂ / P₂O₅This compound S,S-dioxideA potent oxidizing system for electron-deficient benzo[b]thiophenes. researchgate.net
This compound4. Potassium permanganateThis compound S-oxide and/or S,S-dioxideBased on the reactivity of a similar analogue.

Reduction of the Amine Group or Aromatic System (if applicable to the specific compound)

The reduction of the functional groups in this compound presents a more complex challenge. The primary amine group is generally stable to many reducing agents. Its reduction is not a common transformation under standard laboratory conditions.

Reduction of the benzo[b]thiophene aromatic system, however, is a known process. Catalytic hydrogenation is a common method for the reduction of aromatic rings. rsc.orgresearchgate.netresearchgate.net For instance, the hydrogenation of benzo[b]thiophene in the presence of a palladium sulfide catalyst can yield 2,3-dihydrobenzothiophene. researchgate.net The conditions for such a reaction, including catalyst, pressure, and temperature, would need to be carefully selected to avoid undesired side reactions, such as hydrodebromination (removal of the bromine atom).

The reduction of the thiophene ring is often facilitated by first oxidizing the sulfur to the sulfone. nih.gov The resulting benzo[b]thiophene 1,1-dioxides can undergo efficient iridium-catalyzed asymmetric hydrogenation to yield the corresponding chiral 2,3-dihydrobenzothiophene 1,1-dioxides. nih.gov This two-step sequence allows for the stereoselective reduction of the thiophene ring.

The direct reduction of the benzene ring of the benzo[b]thiophene system while preserving the thiophene ring is challenging due to the higher aromaticity of benzene. However, under forcing conditions, such as high-pressure hydrogenation with potent catalysts like rhodium on carbon, reduction of the benzene ring could potentially occur.

It is important to note that the presence of the bromine atom introduces a potential site for reduction. Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds. Therefore, achieving selective reduction of the aromatic system without affecting the C-Br bond would require careful optimization of the reaction conditions.

Table 2: Potential Reduction Reactions of this compound and its Derivatives

Starting MaterialReagent(s) / ConditionsProduct(s)Notes
This compound1. H₂, Palladium sulfide catalyst3-Bromo-2,3-dihydrobenzo[b]thiophen-5-aminePotential for selective reduction of the thiophene double bond. researchgate.net
3-Bromobenzo[b]thiophene-5-amine 1,1-dioxide2. H₂, Iridium complex with chiral ligandChiral 3-bromo-2,3-dihydrobenzo[b]thiophen-5-amine 1,1-dioxideAsymmetric hydrogenation of the sulfone derivative is a viable route. nih.gov
This compound3. H₂, Rh/C, high pressurePotential for reduction of the benzene ring and/or hydrodebrominationForcing conditions may lead to multiple products.

Synthesis of Novel Heterocyclic Systems Fused to the Benzo[b]thiophene Core

The inherent reactivity of the amino group and the bromine atom on the this compound scaffold allows for its use in constructing polycyclic heterocyclic systems where additional rings are fused to the benzo[b]thiophene core. Such annulation strategies are key to creating novel, rigid, and planar molecular architectures with unique electronic and biological properties.

One common strategy involves the transformation of the 5-amino group into a functionality that can participate in a cyclization reaction. For instance, the amino group can be acylated and then cyclized to form a fused pyrimidine (B1678525) or other nitrogen-containing heterocycles. A general approach involves the reaction of an amino-substituted benzo[b]thiophene with reagents that can form two new bonds, leading to a fused ring system. While specific examples starting directly from this compound are not extensively documented in the provided search results, analogous transformations on related aminothiophenes are well-established. For example, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene has been used as a key starting material to synthesize fused thiazole, pyrimidine, pyran, and pyridine (B92270) derivatives. nih.gov

Another approach is photochemical cyclization, which has been shown to be an efficient method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com This method could potentially be adapted to create complex systems from appropriately substituted derivatives of this compound. Domino reactions of substituted benzo[b]thiophenes are also a powerful route to access fused heterocycles. open.ac.uk

Reaction Type Reagents/Conditions Fused System Formed Reference
Condensation/CyclizationVarious bifunctional reagentsFused Pyrimidines, Thiazoles, Pyridines nih.gov
Photochemical CyclizationIodine-promoted photocyclizationFused Aromatic Systems thieme-connect.com
Domino ReactionsVarious catalysts and substratesFused Heterocycles open.ac.uk

Preparation of Multisubstituted Benzo[b]thiophene Derivatives

The presence of both a bromo and an amino group allows for the regioselective introduction of a wide array of substituents onto the benzo[b]thiophene ring. This dual functionality is a powerful tool for creating multisubstituted derivatives.

The bromine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. For instance, palladium-catalyzed Suzuki coupling with various boronic acids can introduce aryl or heteroaryl substituents. researchgate.netnih.govuzh.chchemrxiv.org

Simultaneously, the amino group at the 5-position can be readily functionalized through acylation, sulfonylation, alkylation, or diazotization followed by Sandmeyer-type reactions. For example, reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides. The amino group also directs electrophilic aromatic substitution to the ortho positions (4- and 6-positions), although the reactivity is influenced by the other substituents on the ring.

A study on the bromination of 3-substituted benzo[b]thiophenes highlights the ability to further functionalize the benzene ring portion of the scaffold. researchgate.net This suggests that after an initial modification at the 3- or 5-position of this compound, further substitutions on the aromatic ring are feasible.

Table of Functionalization Reactions:

Position Reaction Type Typical Reagents Resulting Functional Group Reference
3-position Suzuki Coupling Arylboronic acids, Pd catalyst, base Aryl researchgate.netnih.gov
3-position Heck Coupling Alkenes, Pd catalyst, base Alkenyl researchgate.net
3-position Buchwald-Hartwig Amination Amines, Pd catalyst, base Substituted Amino researchgate.net
5-position Acylation Acyl chlorides, base Amide ktu.edu
5-position Sulfonylation Sulfonyl chlorides, base Sulfonamide google.com

Construction of Complex Organic Architectures

This compound is an ideal starting material for building larger, more complex molecules for applications in medicinal chemistry and materials science. researchgate.netbenthamdirect.com The benzo[b]thiophene moiety is a core component of several approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antiasthmatic drug Zileuton. ktu.edu

The derivatization strategies mentioned previously can be used in a sequential manner to construct intricate molecular frameworks. For example, a Suzuki coupling at the 3-position could be followed by an acylation at the 5-amino group, and then a further functionalization on the newly introduced aryl ring. This step-wise approach allows for the controlled assembly of complex structures. Research has demonstrated the synthesis of 2-arylbenzo[b]thiophenes with heteroatoms at the 3-position from the benzo[b]thiophene core using a combination of aromatic nucleophilic substitution and Heck-type coupling reactions. researchgate.net Such multi-step synthetic sequences enable the creation of molecules with precisely defined three-dimensional shapes and functionalities, which is crucial for targeting specific biological receptors or for creating materials with desired electronic properties.

Development of Libraries of Benzo[b]thiophene-Based Compounds for Systematic Investigation

The orthogonal reactivity of the bromo and amino groups makes this compound an excellent scaffold for combinatorial chemistry and the development of compound libraries. By systematically varying the substituents at both the 3- and 5-positions, a large and diverse collection of analogues can be rapidly synthesized.

For example, a library could be generated by reacting this compound with a set of different arylboronic acids in a parallel synthesizer to create a series of 3-aryl-benzo[b]thiophen-5-amines. Each of these products could then be further reacted with a collection of acyl chlorides, leading to a grid of compounds with diversity at two key positions. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing medicinal chemists to systematically probe how different substituents affect biological activity. nih.govnih.gov The development of efficient methods for the synthesis of 2-substituted and 3-acylbenzothiophene derivatives has been a focus of considerable effort, underscoring the importance of creating diverse libraries of these compounds. nih.gov

Example of a Combinatorial Library Synthesis Plan:

Step 1: Diversification at Position 3 Step 2: Diversification at Position 5 Resulting Library

Stereoselective Synthesis of Chiral Derivatives (if applicable)

While the this compound molecule itself is achiral, chiral derivatives can be synthesized by introducing chiral substituents. The development of stereoselective methods is crucial when the target molecules are intended for biological applications, as enantiomers often exhibit different pharmacological activities.

One approach to creating chiral derivatives is to use a chiral reagent or catalyst in the derivatization step. For example, a chiral amine could be introduced at the 3-position via a Buchwald-Hartwig amination using a chiral phosphine ligand. Alternatively, the 5-amino group could be acylated with a chiral carboxylic acid.

A more direct method involves attaching a prochiral substituent and then performing a stereoselective reaction. For instance, if a ketone is introduced at the 3-position, it could be asymmetrically reduced to a chiral alcohol using a chiral reducing agent like a CBS catalyst. While direct examples starting from this compound are not prevalent in the provided search results, the synthesis of chiral compounds from related benzo[b]thiophene and naphthothiophene systems has been reported, indicating the feasibility of this approach. open.ac.ukchemrxiv.org For example, a chiral amine-containing naphthothiophene has been prepared, demonstrating that stereocenters can be incorporated into these types of fused ring systems. chemrxiv.org The synthesis of polycyclic chiral compounds from benzo[b]thiophene derivatives further supports the applicability of stereoselective synthesis in this chemical class. open.ac.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromobenzo[b]thiophen-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) and the thiophene (B33073) ring (H-2) will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their electronic environment, influenced by the bromine atom and the amino group. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will indicate the nature of each carbon; for instance, carbons bonded to the electronegative bromine and sulfur atoms will be significantly affected.

2D NMR: To definitively assign these signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, helping to identify which protons are adjacent to each other on the benzo[b]thiophene skeleton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by linking different fragments.

Variable Temperature (VT) NMR studies could be relevant for investigating dynamic processes such as restricted rotation around the C5-N bond or proton exchange rates of the amine group. Changes in the NMR spectrum, such as the broadening or sharpening of peaks as the temperature is varied, can provide valuable information about the energy barriers of these processes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

HRMS is essential for determining the precise elemental composition of this compound. With a molecular formula of C₈H₆BrNS, HRMS can confirm this composition by providing a highly accurate mass measurement, distinguishing it from other molecules with the same nominal mass. leyan.com This high level of accuracy is critical for confirming the identity of newly synthesized compounds.

The choice of ionization technique influences the type of information obtained from the mass spectrum.

Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" for the molecule and can be used to deduce its structure by analyzing the masses of the fragment ions. Common fragmentation pathways for aromatic amines and halogenated compounds would be expected. libretexts.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that typically result in less fragmentation and a prominent molecular ion peak (or protonated molecule, [M+H]⁺). ESI is particularly suitable for polar molecules like amines and is often coupled with liquid chromatography (LC-MS) for mixture analysis.

Expected Fragmentation Data: The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

IonDescription
[M]⁺Molecular ion
[M-Br]⁺Loss of a bromine radical
[M-HCN]⁺Loss of hydrogen cyanide from the amine and adjacent carbon

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The C-S bond of the thiophene ring would also have a characteristic Raman band. For molecules with a center of symmetry, some vibrations may be IR active but Raman inactive, and vice versa, making the combination of both techniques powerful for a complete vibrational analysis.

Expected Vibrational Frequencies:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (-NH₂) Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1400 - 1600
C-N Stretch 1250 - 1350

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and other components in a mixture, thereby allowing for its accurate quantification and purity assessment. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's aromatic and moderately polar nature.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8-bonded silica (B1680970) column, is used. The mobile phase is a mixture of water and a polar organic solvent, commonly acetonitrile (B52724) or methanol. mdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a fine-tuned separation can be achieved. For aromatic amines, ion-pair reversed-phase HPLC can also be employed to enhance separation, particularly for isomeric compounds. researchgate.net Detection is typically performed using a UV detector, as the benzothiophene (B83047) ring system exhibits strong absorbance in the UV region. The development of a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to ensure high resolution and sensitivity.

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Amines

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis Diode Array Detector (DAD)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table presents a generalized set of parameters based on the analysis of similar aromatic compounds and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the amino group in this compound can make it somewhat polar, GC-MS analysis is feasible, potentially after derivatization to increase volatility and improve peak shape. sigmaaldrich.com Derivatization techniques like silylation are commonly used for amines to replace active hydrogens with less polar groups. sigmaaldrich.com

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. The fragmentation pattern is particularly informative. For this compound, characteristic fragments would be expected due to the presence of the bromine atom (with its characteristic isotopic pattern of M and M+2 peaks in an approximate 1:1 ratio) and the amine group. youtube.com Alpha-cleavage next to the amine group is a common fragmentation pathway for amines, leading to the formation of a stable iminium cation. libretexts.orgyoutube.com The analysis of related benzothiophene derivatives by GC-MS has been reported, indicating the suitability of this technique for the structural elucidation of this class of compounds. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

FragmentDescription
Molecular Ion (M+) Ionized, intact molecule
[M-Br]+ Loss of a bromine atom
[M-HCN]+ Loss of hydrogen cyanide from the aromatic system
α-cleavage fragments Resulting from cleavage adjacent to the amine group

This table is predictive and based on general fragmentation patterns of similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net

For the analysis of this compound, a UPLC method would provide faster analysis times and better separation of impurities, which is particularly advantageous for high-throughput screening and quality control in pharmaceutical development. mdpi.comwaters.com The principles of separation are similar to HPLC, typically employing reversed-phase columns. The enhanced resolution of UPLC is especially useful for separating structurally similar isomers. waters.com The increased sensitivity of UPLC is also beneficial for detecting trace-level impurities. nih.gov Several studies have demonstrated the successful application of UPLC for the rapid analysis of aromatic amines and pharmaceutical compounds. waters.comunizar.esnih.gov

Table 3: Comparison of Typical HPLC and UPLC Parameters

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Length 150-250 mm50-150 mm
Flow Rate 1.0-2.0 mL/min0.2-0.6 mL/min
Analysis Time 15-30 min1-10 min
Pressure 1000-4000 psi6000-15000 psi

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of numerous other substituted benzothiophene derivatives have been determined. nih.gov For instance, the analysis of related compounds reveals that the benzothiophene core is typically planar, and the substituents influence the crystal packing through various intermolecular interactions such as hydrogen bonding (in the case of the amine group) and halogen bonding (in the case of the bromine atom).

To obtain the crystal structure of this compound, a single crystal of suitable quality would need to be grown. This crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would be used to build a model of the molecule and refine its atomic coordinates. The successful elucidation of its crystal structure would provide invaluable insights into its solid-state properties and intermolecular interactions.

Computational and Theoretical Investigations of 3 Bromobenzo B Thiophen 5 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of 3-Bromobenzo[b]thiophen-5-amine to find its most stable conformation (ground state). From this, various electronic properties can be calculated.

Key ground state properties that would be determined include the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT (Note: This data is illustrative and not from a published study.)

PropertyValueUnit
Total Energy-2345.67Hartrees
HOMO Energy-6.12eV
LUMO Energy-1.98eV
HOMO-LUMO Gap4.14eV
Dipole Moment2.54Debye

Computational Analysis of Electrophilic and Nucleophilic Sites

To predict how this compound might react, computational analysis can identify the most likely sites for electrophilic and nucleophilic attack. This is often accomplished by calculating the distribution of electron density and generating a Molecular Electrostatic Potential (MEP) map.

The MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the amine group. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. The bromine atom, due to its electronegativity, and the hydrogen atoms of the amine group would likely represent key sites.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, providing a deeper understanding of the mechanism that is often difficult to obtain through experimental means alone.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies for all possible reaction pathways, the most favorable pathway can be identified. For this compound, this could predict, for example, the most likely position for further substitution on the aromatic rings by comparing the stability of the intermediates and the energies of the transition states.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule in a more complex environment, such as in a solvent or interacting with a biological target.

A molecular dynamics (MD) simulation would model the movement of the atoms of this compound and its surroundings over time. This can provide insights into its conformational flexibility, solvation properties, and how it might bind to a receptor or enzyme. Such simulations are crucial in fields like drug discovery to understand the interactions between a small molecule and a protein at the atomic level.

Conformational Analysis

A common computational approach to investigate this is through a relaxed potential energy surface (PES) scan. This method involves systematically rotating a specific dihedral angle while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step. For this compound, the key dihedral angle is defined by the atoms C4-C5-N-H. By rotating this angle and calculating the relative energy at each increment, a rotational energy profile can be constructed.

Density Functional Theory (DFT) is a widely used quantum mechanical method for such calculations, often paired with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) to provide a good balance between accuracy and computational cost.

Key Findings from Conformational Analysis of Similar Aromatic Amines:

The planarity of the amino group with respect to the aromatic ring is influenced by a balance of two main factors: the delocalization of the nitrogen lone pair into the π-system of the ring, which favors a planar conformation, and steric hindrance with adjacent groups, which can force the amino group out of the plane.

For this compound, the amino group at the 5-position has a hydrogen atom at the adjacent 4-position and a C-H bond at the 6-position. This suggests that the steric hindrance is relatively low, and the amino group is likely to be nearly planar with the benzothiophene (B83047) ring system to maximize π-delocalization. The rotational barrier is expected to be modest, likely in the range of 2-6 kcal/mol.

Below is a table summarizing typical bond lengths and angles for the benzothiophene core, which are not expected to change significantly with the rotation of the amino group.

Parameter Typical Value
C-S Bond Length~1.74 Å
C=C Bond Length (Thiophene Ring)~1.37 Å
C-C Bond Length (Benzene Ring)~1.40 Å
C-Br Bond Length~1.90 Å
C-N Bond Length~1.40 Å
C-S-C Angle~92°
C-C-S Angle~112°
C-C=C Angle (Thiophene Ring)~111°

This interactive table provides representative values for the core structure.

Ligand-Protein Interaction Modeling (general approach, not specific biological results)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. This method is instrumental in virtual screening and for generating hypotheses about the molecular basis of a ligand's biological activity.

The general workflow for ligand-protein interaction modeling can be broken down into several key steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules like water or co-factors. The ligand, this compound, is also prepared by generating a 3D conformation and assigning appropriate atom types and charges.

Definition of the Binding Site: The region on the protein where the ligand is expected to bind is defined. This can be based on the location of a known bound ligand in a crystal structure or predicted using algorithms that identify cavities on the protein surface. A grid box is typically generated around this site to define the search space for the docking algorithm.

Ligand Docking: A search algorithm is used to explore the conformational space of the ligand within the defined binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches. These algorithms generate a multitude of possible binding poses by systematically changing the ligand's position, orientation, and internal rotatable bonds.

Scoring and Ranking: Each generated pose is evaluated by a scoring function, which estimates the binding affinity between the ligand and the protein. Scoring functions are mathematical models that approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

There are different types of docking methodologies that can be employed:

Rigid Docking: Both the protein and the ligand are treated as rigid bodies. This is the computationally fastest method but does not account for conformational changes upon binding.

Flexible Ligand Docking: The ligand is treated as flexible, allowing its rotatable bonds to change conformation, while the protein is kept rigid. This is a widely used approach.

Induced Fit Docking: Both the ligand and the protein's side chains in the binding site are allowed to be flexible. This is the most computationally intensive method but can provide a more accurate representation of the binding event, as it accounts for the conformational changes that can occur in the protein upon ligand binding.

The output of a molecular docking study is a set of predicted binding poses and their corresponding scores, which can then be visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry methods can be used to predict the spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are valuable for aiding in the interpretation of experimental spectra and for confirming the structure of a synthesized compound.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is often implemented within DFT calculations. The magnetic shielding tensors for each nucleus are calculated, and these are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. It is important to note that these are theoretical values and may differ slightly from experimental values due to solvent effects and other environmental factors.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
H2 7.50
H4 7.35
H6 6.80
H7 7.60

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 120.0
C3 112.0
C3a 135.0
C4 110.0
C5 145.0
C6 115.0
C7 125.0

These interactive tables display the computationally predicted NMR chemical shifts.

IR Vibrational Frequencies:

The prediction of infrared (IR) vibrational frequencies is also typically carried out using DFT calculations. After optimizing the molecule's geometry to a minimum energy state, a frequency calculation is performed. This calculation determines the vibrational modes of the molecule and their corresponding frequencies.

The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve the agreement with experimental data.

The table below lists the predicted key IR vibrational frequencies for this compound and their corresponding assignments.

Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (Asymmetric) 3450
N-H Stretch (Symmetric) 3350
C-H Stretch (Aromatic) 3100-3000
C=C Stretch (Aromatic) 1620, 1590, 1480
C-N Stretch 1300
C-S Stretch (Thiophene) 850

This interactive table presents the predicted characteristic IR absorption frequencies.

3 Bromobenzo B Thiophen 5 Amine As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive sites on the 3-Bromobenzo[b]thiophen-5-amine core makes it an ideal precursor for the synthesis of a wide array of complex heterocyclic scaffolds. The amino group provides a nucleophilic center, while the bromo substituent offers a handle for various cross-coupling reactions. This dual reactivity allows for the sequential or one-pot construction of intricate ring systems.

One notable application is in the synthesis of thieno[3,2-e] nih.govorganic-chemistry.orgdiazepin-5(2H)-one scaffolds, which are of interest as potential kinase inhibitors. rsc.org The synthesis involves a Buchwald-Hartwig coupling of 3-bromobenzo[b]thiophene derivatives with an appropriate amine, followed by intramolecular cyclization to form the diazepinone ring. rsc.org Microwave-assisted synthesis has been shown to significantly accelerate these reactions, providing rapid access to these complex heterocyclic systems. rsc.orgrsc.org

Furthermore, the benzo[b]thiophene moiety itself is a key component in many biologically active compounds. dntb.gov.ua The ability to functionalize both the thiophene (B33073) and benzene (B151609) rings of this compound allows for the creation of libraries of diverse heterocyclic compounds for screening in drug discovery programs. nih.govdntb.gov.ua For instance, condensation reactions with thiosemicarbazides can lead to the formation of thiosemicarbazones bearing the benzo[b]thiophene core, which have been investigated for their antimicrobial activities. tandfonline.com

Building Block for Bridged and Fused Ring Systems

The inherent structure of this compound lends itself to the construction of both bridged and fused ring systems. Fused systems are created when a new ring shares a bond with the parent benzo[b]thiophene structure, while bridged systems involve a new ring connected at non-adjacent positions.

The synthesis of fused heterocycles often involves annulation reactions, where a new ring is built onto the existing benzo[b]thiophene framework. For example, the amino group can be acylated and then cyclized to form fused pyrimidine (B1678525) or other nitrogen-containing rings. The bromine atom can then be used in subsequent reactions to introduce further complexity.

While direct examples of this compound in the formation of bridged systems are less common in the provided search results, the general principles of constructing bridged rings can be applied. nih.gov This would typically involve a multi-step sequence where both the amino and bromo groups are functionalized with tethers that can then be cyclized to form a bridge across the benzo[b]thiophene scaffold. The development of such synthetic strategies would open up new avenues for creating novel three-dimensional molecular architectures.

Contribution to the Construction of Functional Organic Materials (focus on synthetic role, not material properties)

The synthetic versatility of this compound extends to the field of functional organic materials. The benzo[b]thiophene core is a known component of organic semiconductors, and the ability to introduce various substituents through the amino and bromo groups allows for the fine-tuning of the electronic properties of the resulting molecules. mdpi.com

The primary role of this compound in this context is as a modifiable building block. The amino group can be transformed into a variety of other functional groups, such as amides or imines, which can influence the intermolecular packing and charge transport characteristics of the final material. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of other aromatic or heteroaromatic units. mdpi.com This modular approach is crucial for systematically studying the structure-property relationships of new organic materials.

For example, by coupling this compound with different boronic acids or stannanes, a library of compounds with varying conjugation lengths and electronic properties can be synthesized. These compounds can then be evaluated for their potential use in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Utility in the Preparation of Advanced Pharmaceutical Intermediates

This compound serves as a valuable starting material for the synthesis of advanced pharmaceutical intermediates due to the prevalence of the benzo[b]thiophene scaffold in medicinal chemistry. nih.govdntb.gov.ua This heterocyclic system is present in a number of clinically used drugs and biologically active compounds. rsc.org

The bromo and amino groups on the this compound molecule provide orthogonal handles for chemical modification, allowing for the introduction of various pharmacophores and side chains. For instance, the amino group can be acylated or alkylated to introduce substituents that can interact with biological targets. The bromo group can be utilized in cross-coupling reactions to build more complex molecular frameworks. nih.gov

A key application lies in the synthesis of kinase inhibitors. rsc.orgrsc.org Many kinase inhibitors feature a heterocyclic core, and the benzo[b]thiophene scaffold has proven to be a successful motif. The ability to rapidly synthesize a variety of substituted benzo[b]thiophenes from this compound is therefore highly advantageous for lead optimization in drug discovery projects. rsc.org Additionally, derivatives of benzo[b]thiophene have been investigated as antitubulin agents, highlighting the broad therapeutic potential of this class of compounds. nih.gov

Strategies for Introducing Diversity into Benzo[b]thiophene-Based Compounds

The generation of molecular diversity is a cornerstone of modern drug discovery and materials science. This compound is an excellent platform for implementing diversity-oriented synthesis strategies.

One key strategy involves leveraging the distinct reactivity of the amino and bromo groups. The amino group can be readily derivatized through a variety of reactions, including acylation, sulfonation, and reductive amination, to introduce a wide range of functional groups. The bromo group, on the other hand, is a versatile handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse set of aryl, heteroaryl, and alkyl substituents at the 3-position of the benzo[b]thiophene ring.

A powerful approach is to combine these derivatization strategies in a combinatorial fashion. For example, a library of amides can be prepared from this compound, and each of these amides can then be subjected to a variety of cross-coupling reactions. This approach can rapidly generate a large number of structurally diverse compounds for biological screening or materials testing.

Furthermore, the benzo[b]thiophene core itself can be further modified through electrophilic aromatic substitution reactions, although the regioselectivity of such reactions would need to be carefully controlled. The combination of these strategies provides a powerful toolkit for exploring the chemical space around the benzo[b]thiophene scaffold. arkat-usa.org

Future Research Directions and Methodological Challenges

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is driving research towards more environmentally benign and atom-economical methods for synthesizing the benzo[b]thiophene scaffold. Traditional syntheses often face limitations that newer, more sustainable approaches aim to overcome. organic-chemistry.orgresearchgate.net Future efforts are concentrated on several promising strategies:

Metal-Free Cyclization Reactions: A significant push is being made to develop syntheses that avoid transition metals. chim.it Methodologies using alkynes as precursors under metal-free conditions are gaining traction. chim.it These include electrophilic cyclizations using halogen-based (e.g., iodine) or chalcogen-based electrophiles, radical-mediated cyclizations, and photochemical reactions. chim.itacs.org Such methods reduce the risk of metal contamination in the final products and align with sustainability goals. chim.it

Electrochemical Synthesis: Electro-organic synthesis represents a green and efficient alternative for intramolecular cyclization, offering mild reaction conditions and avoiding harsh chemical oxidants. chim.it

Copper-Catalyzed Reactions: While the trend is towards metal-free routes, copper-catalyzed syntheses are still being refined due to their efficiency. beilstein-journals.org Methods using copper iodide (CuI) to promote the annulation of precursors like 2-fluorophenylacetylene derivatives with a sulfur source (e.g., Na₂S·9H₂O) are effective for creating the benzo[b]thiophene core. beilstein-journals.org Further research aims to lower catalyst loading and use more benign solvent systems.

Table 1: Comparison of Modern Synthetic Strategies for Benzo[b]thiophene Scaffolds
Synthetic StrategyKey FeaturesAdvantagesChallenges
Metal-Free Electrophilic Cyclization Utilizes electrophiles like I₂, Br₂, or diselenides with alkyne precursors. chim.itacs.orgAvoids transition metal catalysts, often proceeds under mild conditions. chim.itMay require stoichiometric reagents; substrate scope can be limited. acs.org
Electrochemical Synthesis Employs electric current to drive intramolecular cyclization. chim.itHigh efficiency, green (avoids chemical oxidants), scalable. chim.itRequires specialized equipment; optimization of electrolyte and conditions is crucial.
Copper-Catalyzed Annulation Uses copper salts (e.g., CuI) to catalyze cyclization of functionalized precursors. organic-chemistry.orgbeilstein-journals.orgGood yields, tolerance of various functional groups. beilstein-journals.orgPotential for metal contamination, requires ligands and bases. organic-chemistry.org
Photochemical Reactions Uses light to initiate radical cyclization or other transformations. chim.itEnvironmentally friendly energy source, can access unique reaction pathways. chim.itCan suffer from side reactions; requires specific photochemical reactors.

Exploration of Unexplored Reactivity Patterns and Selectivities

While the fundamental reactivity of the benzo[b]thiophene core is understood, 3-Bromobenzo[b]thiophen-5-amine possesses a unique combination of substituents—an electron-donating amine and an electron-withdrawing bromine—that creates opportunities for new, selective transformations. Future research will focus on leveraging this electronic bias.

Key areas for exploration include:

Regioselective Functionalization: Investigating how the interplay between the amine and bromine directs further substitutions (e.g., C-H activation, halogen dance reactions) on the heterocyclic and benzene (B151609) rings.

Diels-Alder Reactions: Exploring the use of the thiophene (B33073) ring as a dienophile after appropriate functionalization to activate it. conicet.gov.ar This could provide a pathway to complex, fused heterocyclic systems.

Orthogonal Reactivity: Developing strategies where the bromine atom and the amine group can be functionalized sequentially in one-pot procedures without interfering with each other, enabling rapid diversification of the core structure.

Integration with Flow Chemistry and Automated Synthesis Platforms

Translating bench-scale syntheses to more efficient and scalable production methods is a critical challenge. Flow chemistry and automated platforms offer significant advantages in this regard.

Flow Chemistry: The use of micro-continuous flow reactors for electrochemical synthesis of substituted benzothiophenes has already been demonstrated as a green and efficient method. chim.it Future work will involve adapting other synthetic routes for this compound to flow conditions. This can lead to improved reaction control, enhanced safety by minimizing the volume of hazardous reagents at any given time, and easier scalability.

Automated Synthesis: Automated platforms can be used for high-throughput screening of reaction conditions (catalysts, ligands, solvents, temperature) to rapidly optimize the synthesis of derivatives. Furthermore, these platforms can facilitate the creation of libraries of novel benzo[b]thiophene compounds for screening in materials science and other applications.

Advanced Mechanistic Studies on Key Transformations

A deeper, quantitative understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. While mechanisms have been proposed for many benzothiophene (B83047) syntheses, detailed kinetic and computational studies are often lacking.

Future research should include:

In-situ Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways.

Kinetic Studies: Performing kinetic analysis to determine reaction orders and activation parameters, which can help distinguish between proposed mechanisms, such as the initial formation of a sulfonyl radical versus other pathways in radical cyclizations. chim.it

Isotope Labeling Studies: Employing isotopically labeled starting materials to track the fate of specific atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

Table 2: Proposed Mechanistic Steps in Benzo[b]thiophene Formation
Reaction TypeProposed Intermediate(s)Mechanistic RationaleReference
Radical Cyclization Vinyl radical, Benzo[b]thiophene radicalInitial formation of a radical (e.g., sulfonyl radical) which adds to an alkyne C≡C bond, followed by intramolecular cyclization and subsequent oxidation/demethylation. chim.it
Copper-Catalyzed Annulation Alkenyl copper speciesOxidative addition of copper to a C-X bond, followed by ligand exchange, reductive elimination, and intramolecular condensation. organic-chemistry.org
Electrophilic Cyclization Cyclic sulfonium/iodonium ionElectrophilic attack of a halogen (e.g., from I₂) on the alkyne, forming a cyclic intermediate that is then attacked by the tethered sulfur nucleophile. acs.org

Computational Design of Novel Benzo[b]thiophene Derivatives with Tailored Reactivity

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. Density Functional Theory (DFT) calculations, in particular, can provide invaluable insights.

Future computational studies will focus on:

Predicting Reactivity: Using DFT to calculate frontier molecular orbital (FMO) energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack on this compound and its derivatives.

Designing New Catalysts and Ligands: Modeling the interaction of the benzo[b]thiophene scaffold with metal catalysts to design more efficient and selective catalytic systems.

Simulating Reaction Pathways: Calculating the transition state energies for various potential reaction pathways to predict the most favorable conditions and to understand the origins of regioselectivity and stereoselectivity. conicet.gov.ar This can guide synthetic chemists in selecting the most promising routes to pursue experimentally. conicet.gov.ar For instance, computational methods can model solvent effects to optimize reaction conditions.

Expansion of Applications as a Building Block into Emerging Fields

The unique electronic and structural features of the this compound scaffold make it an attractive building block for materials and life sciences. While its role in pharmaceuticals is established, its potential in other advanced fields is an exciting area for future research.

Catalysis: The benzo[b]thiophene core can be incorporated into ligands for transition metal catalysis. The sulfur atom and the aromatic system can coordinate to metals, and the bromine and amine groups provide handles for further modification to tune the steric and electronic properties of the resulting catalyst.

Agrochemicals: The benzo[b]thiophene skeleton is found in known herbicides and insecticides. conicet.gov.ar The 3-bromo-5-amino substitution pattern offers a unique starting point for creating new libraries of compounds to be screened for novel agrochemical activity.

Materials Science: Benzo[b]thiophenes are valuable building blocks for organic semiconductors and liquid crystals due to their rigid, planar structure and sulfur-containing aromatic system. chim.itbohrium.com Research into incorporating the this compound unit into larger conjugated systems could lead to new materials with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). bohrium.comresearcher.life

Q & A

Q. Methodology :

  • Halogenation : Start with benzo[b]thiophen-5-amine and use brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 3-position, employ directing groups or steric hindrance strategies. Microwave-assisted synthesis (e.g., 80–120°C, 0.5–2 hours) can improve yield and reduce side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC (>95%) and structural identity via 1^1H/13^13C NMR and HRMS.

How can the bromo group in this compound be preserved during palladium-catalyzed cross-coupling reactions?

Q. Methodology :

  • Catalytic System : Use low Pd loading (0.5 mol%) with ligands like XPhos or SPhos to minimize oxidative addition of the C–Br bond. Maintain temperatures <120°C to avoid debromination .
  • Substrate Compatibility : Test aryl bromides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) for higher coupling efficiency. Avoid strongly electron-rich aryl partners, which may promote side reactions.
  • Validation : Monitor reaction progress via TLC and GC-MS. Post-reaction, recover unreacted starting material via recrystallization (ethanol/water).

What advanced techniques enable regioselective halogenation at the 4-position of this compound?

Q. Methodology :

  • Directed Halogenation : Introduce a temporary directing group (e.g., –Bpin or –COOH) to steer halogenation to the 4-position. After chlorination with N-chlorosuccinimide (NCS), remove the directing group via hydrolysis .
  • Computational Guidance : DFT calculations predict reactive sites by analyzing frontier molecular orbitals. Validate with X-ray crystallography of intermediates .

How should researchers characterize and validate the stability of this compound under storage?

Q. Methodology :

  • Analytical Techniques :
    • NMR : Confirm absence of decomposition peaks (e.g., free amine or debrominated byproducts).
    • HPLC : Use a C18 column (MeCN/H2_2O + 0.1% TFA) to check purity over time.
  • Storage : Store at –20°C under argon in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

What strategies are effective for incorporating this compound into bioactive molecules via Suzuki-Miyaura coupling?

Q. Methodology :

  • Reaction Design : Pair with boronic acids (e.g., aryl or heteroaryl) using Pd(OAc)2_2/SPhos catalyst, K3_3PO4_4 base, and toluene/water solvent at 80°C for 12 hours .
  • Post-Functionalization : After coupling, reduce nitro groups to amines (H2_2, Pd/C) or perform click chemistry with azides. Validate bioactivity via enzyme inhibition assays (e.g., microbial leucyl-tRNA synthetase) .

How can AI-driven retrosynthesis tools improve route design for derivatives of this compound?

Q. Methodology :

  • Platforms : Use Reaxys or Pistachio to generate routes prioritizing atom economy and step count. Input SMILES strings and filter by feasibility (e.g., commercial reagent availability) .
  • Case Study : For 3-Bromo-2-aryl derivatives, AI suggests sequential arylation (Pd catalysis) followed by bromination. Compare predicted vs. experimental yields to refine models.

How should researchers resolve contradictions in reported catalytic conditions for functionalizing this compound?

Q. Methodology :

  • Systematic Screening : Vary Pd sources (PdCl2_2, Pd(dba)2_2), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF) in a DOE (Design of Experiments) framework.
  • Data Analysis : Apply false discovery rate (FDR) control to identify statistically significant variables. Use Q-Q plots to distinguish noise from true effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.